molecular formula C5H8N4O B14758968 3-Cyano-3-diazenylbutanamide

3-Cyano-3-diazenylbutanamide

Cat. No.: B14758968
M. Wt: 140.14 g/mol
InChI Key: YUMGOQQDPADOIA-UHFFFAOYSA-N
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Description

3-Cyano-3-diazenylbutanamide is an organic compound characterized by the presence of a cyano group (-CN) and a diazenyl group (-N=N-) attached to a butanamide backbone

Preparation Methods

The synthesis of 3-Cyano-3-diazenylbutanamide typically involves the reaction of cyanoacetamide with appropriate diazonium salts under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a base to facilitate the formation of the diazenyl group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

  • Synthetic Routes

      Direct Diazotization: Cyanoacetamide is treated with diazonium salts in the presence of a base to form this compound.

      Catalytic Methods: Catalysts such as palladium or copper may be used to enhance the reaction efficiency and selectivity.

  • Reaction Conditions

      Temperature: Typically carried out at room temperature or slightly elevated temperatures.

      Solvent: Aqueous or organic solvents can be used depending on the specific reaction requirements.

      Catalysts: Palladium or copper catalysts may be employed to improve reaction rates and yields.

Chemical Reactions Analysis

3-Cyano-3-diazenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the cyano and diazenyl groups, which can participate in different types of chemical transformations.

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

      Products: Reduction can yield amines or other reduced derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in polar solvents at moderate temperatures.

      Products: Substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Cyano-3-diazenylbutanamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

  • Chemistry

      Synthesis of Heterocycles: Used as a precursor for the synthesis of various heterocyclic compounds.

      Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.

  • Biology

      Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

      Protein Labeling: Used in biochemical assays for labeling and tracking proteins.

  • Medicine

      Anticancer Activity: Studied for its potential anticancer properties, particularly in inhibiting tumor growth.

      Drug Development: Explored as a lead compound for the development of new therapeutic agents.

  • Industry

      Material Science: Utilized in the development of advanced materials with specific properties.

      Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-Cyano-3-diazenylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their structure and function.

  • Molecular Targets

      Enzymes: Inhibits enzymes by forming covalent bonds with active site residues.

      Proteins: Binds to specific proteins, altering their conformation and activity.

  • Pathways Involved

      Metabolic Pathways: Interferes with key metabolic pathways, leading to changes in cellular function.

      Signal Transduction: Modulates signal transduction pathways, affecting cellular responses to external stimuli.

Comparison with Similar Compounds

3-Cyano-3-diazenylbutanamide can be compared with other similar compounds to highlight its unique properties and applications.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

3-cyano-3-diazenylbutanamide

InChI

InChI=1S/C5H8N4O/c1-5(3-6,9-8)2-4(7)10/h8H,2H2,1H3,(H2,7,10)

InChI Key

YUMGOQQDPADOIA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)(C#N)N=N

Origin of Product

United States

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